molecular formula C10H8F3N3O B3030713 {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine CAS No. 944905-96-8

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No. B3030713
CAS RN: 944905-96-8
M. Wt: 243.18
InChI Key: LTGZXHICGSIMHN-UHFFFAOYSA-N
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Description

The compound “{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity and the ability to increase the stability of compounds . The compound also contains a phenyl group and an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through various methods, including the polyphosphoric acid condensation route and other techniques. These methods typically involve the reaction of specific hydrazides and amino acids or other reactants, leading to high-yielding production and enabling detailed spectroscopic characterization, including FT-IR, DSC, NMR, and Mass spectrometry (Shimoga et al., 2018).

Biological and Pharmacological Activities

  • Some derivatives of this compound have been evaluated for their cytotoxic activities against various cancer cell lines, showing potential as novel anticancer agents. For instance, specific N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrated notable cytotoxicity against several cancer cell lines, including breast and colorectal cancer cells (Ramazani et al., 2014).

Antimicrobial Properties

  • Certain 1,2,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activities. Some compounds in this category have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Rai et al., 2010).

Structural Analysis and Material Science

  • The structural properties of 1,2,4-oxadiazole derivatives, including those similar to the compound , have been extensively studied. Investigations into the crystal packing and supramolecular architectures of these compounds reveal insights into non-covalent interactions like lone pair-π interaction and halogen bonding. These studies are crucial for understanding the material properties and potential applications in material science (Sharma et al., 2019).

Photoluminescence and Electroluminescence Applications

  • Some 1,2,4-oxadiazole derivatives, especially those containing trifluoromethyl groups, have been studied for their photoluminescence and electroluminescence properties. These compounds have shown potential in organic light-emitting diodes (OLEDs), suggesting applications in electronics and display technologies (Jing et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of inhalation or contact hazards .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and studying its properties under different conditions .

properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGZXHICGSIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187103
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944905-96-8
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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